molecular formula C12H23NO3 B14202824 Carbamic acid, hexyl(3-oxobutyl)-, methyl ester CAS No. 845619-00-3

Carbamic acid, hexyl(3-oxobutyl)-, methyl ester

Cat. No.: B14202824
CAS No.: 845619-00-3
M. Wt: 229.32 g/mol
InChI Key: ZALUQEZBNGBQGE-UHFFFAOYSA-N
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Description

Carbamic acid, hexyl(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C12H23NO3. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, hexyl(3-oxobutyl)-, methyl ester typically involves the reaction of hexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 3-oxobutyl chloride to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, hexyl(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed

    Hydrolysis: Carbamic acid and hexanol.

    Reduction: Hexylamine and 3-oxobutyl alcohol.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, hexyl(3-oxobutyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, hexyl(3-oxobutyl)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular membranes and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, hexyl(3-oxobutyl)-, ethyl ester
  • Carbamic acid, hexyl(3-oxobutyl)-, propyl ester
  • Carbamic acid, hexyl(3-oxobutyl)-, butyl ester

Uniqueness

Carbamic acid, hexyl(3-oxobutyl)-, methyl ester is unique due to its specific ester and carbamate moieties, which confer distinct chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

845619-00-3

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

methyl N-hexyl-N-(3-oxobutyl)carbamate

InChI

InChI=1S/C12H23NO3/c1-4-5-6-7-9-13(12(15)16-3)10-8-11(2)14/h4-10H2,1-3H3

InChI Key

ZALUQEZBNGBQGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCC(=O)C)C(=O)OC

Origin of Product

United States

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